molecular formula C5H5ClN4O B13668326 3-Amino-5-chloropyrazine-2-carboxamide

3-Amino-5-chloropyrazine-2-carboxamide

Cat. No.: B13668326
M. Wt: 172.57 g/mol
InChI Key: PSHKSXWLHTUQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H5ClN4O

Molecular Weight

172.57 g/mol

IUPAC Name

3-amino-5-chloropyrazine-2-carboxamide

InChI

InChI=1S/C5H5ClN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11)

InChI Key

PSHKSXWLHTUQNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.